![molecular formula C18H18N4O2 B2918524 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile CAS No. 2379977-19-0](/img/structure/B2918524.png)
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPOB, and it is a pyrimidine-based molecule that has a piperidine ring attached to it. The aim of
Mecanismo De Acción
The mechanism of action of MPOB is not fully understood. However, it is believed that MPOB exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. MPOB has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, MPOB has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the biochemical and physiological effects of MPOB on normal cells and tissues are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPOB is its potent antitumor activity against various cancer cell lines. This makes MPOB a promising lead compound for the development of new drugs that target specific molecular pathways. However, one of the limitations of MPOB is its complex synthesis method, which makes it difficult to produce large quantities of the compound for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of MPOB. One of the future directions is the development of new drugs that target specific molecular pathways using MPOB as a lead compound. Another future direction is the synthesis of novel polymers and materials using MPOB as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPOB on normal cells and tissues.
Métodos De Síntesis
The synthesis of MPOB is a complex process that involves several steps. The first step involves the reaction of 5-methylpyrimidine-2-carboxylic acid with thionyl chloride to form 5-methylpyrimidine-2-carbonyl chloride. The second step involves the reaction of 5-methylpyrimidine-2-carbonyl chloride with piperidine to form 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride. The final step involves the reaction of 5-methylpyrimidin-2-ylpiperidine-1-carbonyl chloride with benzonitrile to form 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile.
Aplicaciones Científicas De Investigación
MPOB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MPOB has been shown to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, MPOB has been identified as a potential lead compound for the development of new drugs that target specific molecular pathways. In materials science, MPOB has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
IUPAC Name |
3-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-11-20-18(21-12-13)24-16-5-7-22(8-6-16)17(23)15-4-2-3-14(9-15)10-19/h2-4,9,11-12,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLIBPOBZJTUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

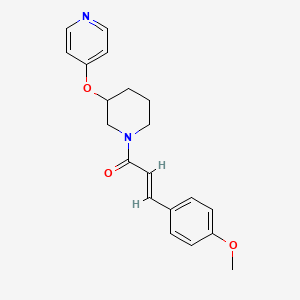
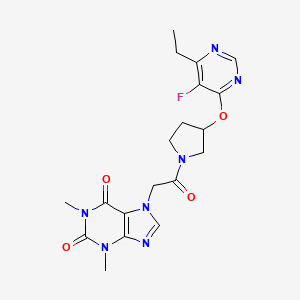
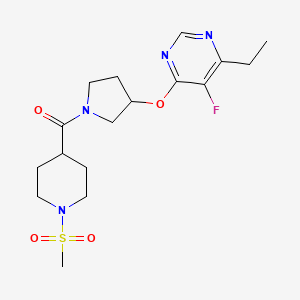
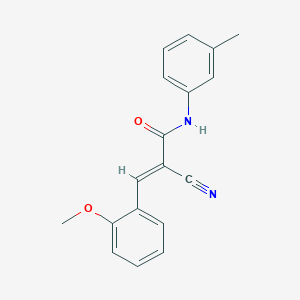
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2918449.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

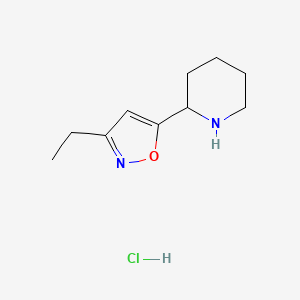
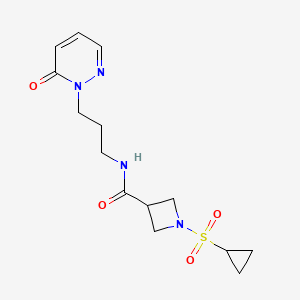
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)